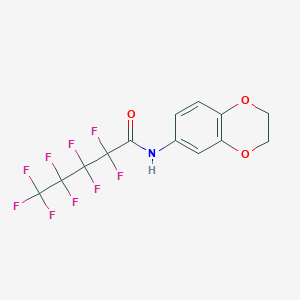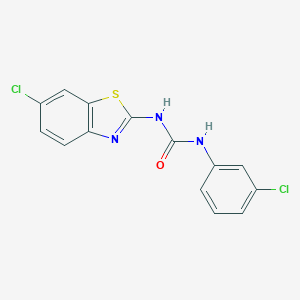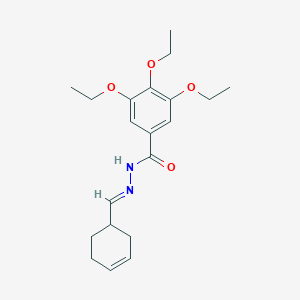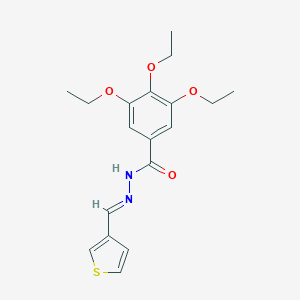![molecular formula C23H22N4O3 B448977 4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B448977.png)
4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate is a complex organic compound with a molecular formula of C23H22N4O3 and a molecular weight of 402.4 g/mol
Preparation Methods
The synthesis of 4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate involves a multistep synthetic protocol. The process typically starts with the preparation of the pyrazine-2-carbonyl hydrazine precursor, followed by its reaction with 4-tert-butylbenzoic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: It shows promise as a noncovalent inhibitor of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a potential candidate for tuberculosis treatment.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate involves its interaction with molecular targets such as enzymes. For instance, it inhibits the DprE1 enzyme by forming hydrogen bonds with the active site residues, thereby blocking the enzyme’s activity and disrupting the biosynthesis of the mycobacterial cell wall . This inhibition mechanism is crucial for its potential use in treating tuberculosis.
Comparison with Similar Compounds
Similar compounds to 4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate include:
- 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
- 4-{(E)-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl benzenesulfonate
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4g/mol |
IUPAC Name |
[4-[(Z)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C23H22N4O3/c1-23(2,3)18-8-6-17(7-9-18)22(29)30-19-10-4-16(5-11-19)14-26-27-21(28)20-15-24-12-13-25-20/h4-15H,1-3H3,(H,27,28)/b26-14- |
InChI Key |
VUAFMCNPGUJNSJ-WGARJPEWSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-isopropyl-2-methylphenoxy)-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}acetohydrazide](/img/structure/B448896.png)
![3,4-dimethyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448897.png)

![1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE](/img/structure/B448900.png)

![2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448903.png)
![3-methoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B448904.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B448906.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B448908.png)


![methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate](/img/structure/B448914.png)
![5-bromo-N'-[(5-ethyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B448916.png)
